molecular formula C12H13N3O2 B1605543 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid CAS No. 34798-68-0

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

Cat. No.: B1605543
CAS No.: 34798-68-0
M. Wt: 231.25 g/mol
InChI Key: YCWUYQQRIHWNLH-UHFFFAOYSA-N
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Description

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 1,3-dimethylpyrazole moiety linked via an amino group. Key properties inferred from analogous compounds include:

  • Molecular formula: C₁₂H₁₃N₃O₂ (calculated).
  • Hydrogen bonding: Two donors (carboxylic acid -OH and amino -NH) and four acceptors (carboxylic acid O, pyrazole N, and amino N).
  • Polarity: Moderate due to the carboxylic acid and pyrazole groups, suggesting balanced solubility in polar and nonpolar solvents .

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(15(2)14-8)13-10-6-4-3-5-9(10)12(16)17/h3-7,13H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWUYQQRIHWNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346857
Record name 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34798-68-0
Record name 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-DIMETHYL-5-PYRAZOLYL)ANTHRANILIC ACID
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Biological Activity

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS Number: 34798-68-0) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings regarding its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

  • Molecular Formula: C₁₂H₁₃N₃O₂
  • Molecular Weight: 231.25 g/mol
  • Structure: The compound features a benzoic acid moiety linked to a 1,3-dimethylpyrazole group, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. These compounds have been shown to interact with various biological targets, leading to apoptosis in cancer cells and inhibition of tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cytotoxicity: In vitro studies demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action: The proposed mechanisms include:
    • Inhibition of microtubule assembly.
    • Induction of apoptosis through caspase activation.
    • Disruption of cell cycle progression .

Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives and evaluated their biological activity. Among these, certain compounds showed promising results in inhibiting microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

Study 2: Apoptosis Induction

Further investigations into apoptosis revealed that selected compounds could enhance caspase-3 activity significantly at concentrations around 10 μM, confirming their role in promoting programmed cell death in cancer cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various pyrazole derivatives compared to this compound:

Compound NameIC₅₀ (μM)Mechanism of ActionCancer Type
This compound4.98–14.65Microtubule destabilization; ApoptosisHepG2
Compound A (similar structure)2.43Apoptosis inductionMDA-MB-231
Compound B (other derivative)7.84Topoisomerase inhibitionVarious cancers

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name & Source Key Structural Features Molecular Weight H-Bond Donors/Acceptors Notable Properties/Applications
Target Compound Amino-linked benzoic acid and pyrazole ~231 2 / 4 Simpler structure, balanced polarity
2-[[(1,3-Dimethylpyrazol-5-yl)amino]carbonyl]benzoic acid Carboxamide linkage 259.26 2 / 4 Enhanced polarity due to carbonyl; potential stability
3-[4-(Hydroxyamino-oxo-ethyl)-5-phenyl-pyrazol-3-yl]benzoic acid Phenyl and hydroxyamino-oxo-ethyl substituents N/A ≥3 / ≥5 Chelation potential; bulkier structure
Lactofen (herbicide) Trifluoromethylphenoxy ester ~487.8 1 / 7 Lipophilic; herbicide activity
3,5-Dimethylpyrazole–diazenyl-benzoic acid Azo and hydroxyl groups ~324.34 2 / 5 Chromophoric properties; crystalline stability
Pyrazole-pyrrolopyridine benzamide Benzamide with pyrrolopyridine 369.45 1 / 4 Experimental kinase inhibitor

Key Insights from Comparative Analysis

Linkage Type: The target’s amino linkage contrasts with carboxamide () and ester () derivatives. The absence of a carbonyl group in the target reduces molecular weight (~231 vs. 259.26 for the carboxamide) and may enhance membrane permeability compared to more polar analogs . Ester-containing compounds like Lactofen exhibit higher lipophilicity, favoring herbicidal activity but limiting water solubility .

Substituent Effects :

  • Bulky groups (e.g., phenyl in ) reduce solubility but may improve target specificity via steric effects.
  • Electron-withdrawing groups (e.g., trifluoromethyl in Lactofen) enhance stability against metabolic degradation .

Hydrogen Bonding and Solubility: The target’s two H-bond donors align with ’s carboxamide derivative, but the latter’s carbonyl group increases polarity. This difference could influence crystallinity, as seen in ’s diazenyl-benzoic acid complex, which forms stable crystals due to extensive H-bonding .

Biological Activity: Pyrazole-containing benzamides () show promise as kinase inhibitors, suggesting that the target’s pyrazole moiety could confer similar bioactivity. However, the amino linkage may alter binding kinetics compared to amide-based drugs .

Research Findings and Implications

  • Crystallography : ’s crystal structure data (R factor = 0.050) underscore the role of substituents in molecular packing, which could guide formulation strategies for the target .
  • Drug Development : The target’s balance of polarity and simplicity positions it as a candidate for further optimization, particularly in contexts requiring moderate solubility and metabolic stability.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid typically follows these key stages:

  • Construction of the aminopyrazole intermediate.
  • Functionalization of the pyrazole ring (e.g., methylation).
  • Coupling of the aminopyrazole with a substituted benzoic acid derivative via amide or amine bond formation.

This approach is supported by literature on related pyrazolylbenzoic acid derivatives, where nucleophilic aromatic substitution, amidation, and protective group strategies are employed to achieve the target compound.

Detailed Preparation Steps and Conditions

Synthesis of Aminopyrazole Intermediate

  • Starting from β-ketonitriles, nucleophilic addition of acetonitrile anions to methyl esters of amino acids yields β-ketonitriles.
  • Treatment with hydrazine converts these intermediates into aminopyrazoles.
  • For example, tert-butoxycarbonyl (Boc)-protected amino acids are converted into methyl esters, which then undergo nucleophilic addition and hydrazine treatment to form aminopyrazoles.

Functionalization of Pyrazole Ring

  • Methylation at the 1,3-positions of the pyrazole ring is achieved through methylation reactions, often via trifluoroacetylation followed by deprotection.
  • The Boc protecting group on the amino substituent is removed under acidic conditions to expose the free amine for subsequent coupling.

Coupling with Benzoic Acid Derivative

  • The aminopyrazole intermediate is coupled with 2-substituted benzoic acids, such as 5-chloro-2-(methylsulfonamido)benzoic acid, under amidation conditions.
  • Typical coupling reagents include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or carbodiimides in the presence of bases like triethylamine.
  • The reaction is usually performed in solvents such as N,N-dimethylformamide (DMF) at room temperature for extended periods (e.g., 15 hours).

Representative Reaction Scheme Summary

Step Reactants / Intermediates Reagents/Conditions Product Yield (%) Notes
1 Boc-protected amino acid methyl esters Acetonitrile anion addition, hydrazine Aminopyrazole intermediates Not specified Formation of aminopyrazole ring
2 Aminopyrazole intermediates Methylation (trifluoroacetylation/deprotection) 1,3-Dimethylaminopyrazole Not specified Functionalization of pyrazole ring
3 1,3-Dimethylaminopyrazole + 5-chloro-2-(methylsulfonamido)benzoic acid Amidation with HATU, triethylamine, DMF, RT, 15 h This compound derivatives 60-85% (varies) Final coupling step

Analytical and Purification Techniques

  • Purification of intermediates and final compounds is commonly performed by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.
  • Characterization includes ^1H-NMR spectroscopy, mass spectrometry (MS), and melting point determination.
  • For example, ^1H-NMR spectra typically show characteristic singlets for methyl groups on the pyrazole ring and aromatic protons of the benzoic acid moiety.

Alternative Synthetic Approaches and Notes

  • Other methods involve condensation reactions of hydrazide derivatives with carbonyl compounds to form pyrazole rings, followed by functionalization and coupling with aminobenzoic acids.
  • The use of protecting groups such as Boc is critical to prevent side reactions during multi-step synthesis.
  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  • Although specific preparation methods for this compound are limited in publicly available patents and literature, the general synthetic principles align with those used for structurally related pyrazolylbenzoic acid derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Boc-protected amino acid methyl esters, hydrazine, substituted benzoic acids
Key reagents Acetonitrile anion, trifluoromethanesulfonic anhydride, HATU, triethylamine
Solvents Chloroform, DMF, ethyl acetate, hexane
Temperature 0°C to room temperature
Reaction time 3.5 h to 15 h
Purification methods Preparative HPLC, silica gel chromatography
Characterization ^1H-NMR, MS (ESI/APCI), melting point
Typical yields 60-85% depending on step

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and computational methods for characterizing 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the substitution pattern of the pyrazole ring and benzoic acid moiety.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (259.26 g/mol) and fragmentation analysis .
  • X-ray Crystallography : For resolving ambiguities in molecular geometry (e.g., bond angles, torsion angles). Single-crystal studies using SHELXL refinement (as described in ) are recommended for high-resolution structural validation .
  • Computational Chemistry : Tools like density functional theory (DFT) can predict electronic properties (e.g., XLogP3: 1.3, topological polar surface area: 84.2 Ų) .

Q. How is this compound synthesized, and what are common optimization challenges?

  • Methodological Answer :

  • Synthetic Route : Typically involves coupling 1,3-dimethyl-1H-pyrazol-5-amine with a benzoic acid derivative via nucleophilic substitution or carbodiimide-mediated amidation. highlights analogous reactions using benzyl chloride and sodium hydroxide for pyrazole functionalization .
  • Optimization Challenges :
  • Regioselectivity : Ensuring substitution at the pyrazole N5 position requires controlled reaction conditions (e.g., temperature, solvent polarity).
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is often necessary to isolate the pure product .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole-benzoic acid derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution datasets. demonstrates the utility of SC-XRD in resolving hydrogen-bonding networks and non-covalent interactions in pyrazole analogs .
  • Refinement Protocols : SHELXL ( ) is preferred for small-molecule refinement due to its robust handling of twinning and anisotropic displacement parameters. Discrepancies in bond lengths or angles (e.g., C–C mean deviation: 0.005 Å) can be addressed via iterative refinement cycles .

Q. What pharmacological profiling strategies are applicable to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Target Identification : Molecular docking studies against anti-inflammatory or antimicrobial targets (e.g., cyclooxygenase-2, bacterial dihydrofolate reductase) based on structural analogs in and .
  • In Vitro Assays :
  • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in macrophage cell lines.
  • Antimicrobial : Use broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • ADME Profiling : Evaluate solubility (enhanced by the benzoic acid group) and metabolic stability using HPLC-MS .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in the pyrazole ring) by acquiring spectra at 25°C to 60°C.
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments.
  • Comparative Analysis : Cross-reference with crystallographic data () to validate spatial arrangements .

Data-Driven Research Questions

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazole-benzoic acid derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data.
  • Machine Learning : Train models on datasets from analogs (e.g., and ) to predict pharmacokinetic properties .

Q. How can computational modeling address discrepancies between predicted and observed biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ ns to identify conformational changes or off-target interactions.
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by substituent variations (e.g., methyl vs. ethyl groups on the pyrazole ring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
Reactant of Route 2
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2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

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